molecular formula C19H21N3O2S B3881576 2-[[5-Acetyl-3-cyano-4-(4-ethylphenyl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl]acetamide

2-[[5-Acetyl-3-cyano-4-(4-ethylphenyl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl]acetamide

Cat. No.: B3881576
M. Wt: 355.5 g/mol
InChI Key: NQIXHHLAHWJGTJ-UHFFFAOYSA-N
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Description

2-[[5-Acetyl-3-cyano-4-(4-ethylphenyl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl]acetamide is a complex organic compound that belongs to the class of cyanoacetamides This compound is characterized by its unique structure, which includes a dihydropyridine ring, a cyano group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-Acetyl-3-cyano-4-(4-ethylphenyl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl]acetamide typically involves the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

In industrial settings, the production of cyanoacetamide derivatives like this compound often involves solvent-free reactions. For example, the fusion of aromatic amines with an excess amount of ethyl cyanoacetate at high temperatures (around 150°C) is a widely used method . This approach is favored due to its efficiency and cost-effectiveness.

Mechanism of Action

The mechanism of action of 2-[[5-Acetyl-3-cyano-4-(4-ethylphenyl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl]acetamide involves its interaction with various molecular targets and pathways. The cyano and carbonyl groups in the compound are reactive sites that can interact with biological molecules, leading to the formation of new chemical bonds and the modulation of biological activities . The exact molecular targets and pathways involved depend on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include other cyanoacetamide derivatives, such as:

Uniqueness

What sets 2-[[5-Acetyl-3-cyano-4-(4-ethylphenyl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl]acetamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the dihydropyridine ring, along with the cyano and acetamide groups, makes it a versatile compound for various chemical and biological applications .

Properties

IUPAC Name

2-[[5-acetyl-3-cyano-4-(4-ethylphenyl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S/c1-4-13-5-7-14(8-6-13)18-15(9-20)19(25-10-16(21)24)22-11(2)17(18)12(3)23/h5-8,18,22H,4,10H2,1-3H3,(H2,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQIXHHLAHWJGTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2C(=C(NC(=C2C(=O)C)C)SCC(=O)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[[5-Acetyl-3-cyano-4-(4-ethylphenyl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl]acetamide
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2-[[5-Acetyl-3-cyano-4-(4-ethylphenyl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl]acetamide
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2-[[5-Acetyl-3-cyano-4-(4-ethylphenyl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl]acetamide
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2-[[5-Acetyl-3-cyano-4-(4-ethylphenyl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl]acetamide
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2-[[5-Acetyl-3-cyano-4-(4-ethylphenyl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl]acetamide
Reactant of Route 6
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2-[[5-Acetyl-3-cyano-4-(4-ethylphenyl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl]acetamide

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